4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Description
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid (CAS 2899-79-8) is a Boc-protected diaminobutyric acid derivative with the molecular formula C₉H₁₈N₂O₄ (MW: 218.25 g/mol). It is widely used in peptide synthesis as a building block, where the Boc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under acidic conditions . Its stereochemistry, storage requirements (dark, inert atmosphere, room temperature), and safety profile (H302, H315, H319, H335 hazards) are critical for laboratory handling .
Properties
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1.1. Peptide Synthesis
One of the primary applications of 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound is particularly useful in creating peptide analogs of statins, which are essential for managing cholesterol levels and cardiovascular diseases .
1.2. Drug Development
Research indicates that derivatives of this compound exhibit inhibitory activity against human plasma renin, making them potential candidates for treating hypertension. The ability to modify the Boc group facilitates the development of new therapeutic agents with improved efficacy and specificity .
Biochemical Research
2.1. Enzyme Inhibition Studies
this compound has been utilized in studies examining its effects on various enzymes, including those involved in cancer cell proliferation. For instance, compounds derived from this structure have been shown to affect mitotic spindle multipolarity in human colon cancer cell lines, indicating its relevance in cancer research .
2.2. Mechanistic Studies
The compound's role in mechanistic studies is significant as it aids in understanding the interactions between small molecules and target proteins within cells. This understanding is crucial for developing targeted therapies that can modulate specific biochemical pathways involved in disease processes .
4.1. Synthesis of Statin Analog Peptides
A notable study demonstrated the synthesis of statin analog peptides using this compound as a key intermediate. The resulting peptides exhibited significant biological activity, including inhibition of human plasma renin, highlighting their potential therapeutic applications in hypertension management .
4.2. Cancer Research Applications
In another case study, derivatives of this compound were tested for their effects on centrosome amplification in cancer cell lines. The results indicated that specific modifications to the Boc group enhanced the compounds' potency as HSET inhibitors, providing insights into their mechanism of action in cancer therapy .
Mechanism of Action
The compound exerts its effects through its amino group and the BOC protecting group. The BOC group protects the amino group during synthesis and can be selectively removed when needed. The amino group can interact with various molecular targets and pathways, making it a valuable tool in organic synthesis and drug development.
Comparison with Similar Compounds
Stereoisomers
The compound exists in enantiomeric forms, with the (S)- and (R)-isomers exhibiting distinct biochemical interactions:
- (S)-4-Amino-2-(Boc-amino)butanoic acid (CAS 10270-94-7): Predominantly used in peptide synthesis due to its compatibility with L-amino acid configurations. It is commercially available at 97% purity (Thermo Scientific) .
- (R)-4-Amino-2-(Boc-amino)butanoic acid (CAS 114360-55-3): Less common, but critical for synthesizing D-amino acid-containing peptides. Priced competitively by suppliers like Acmec .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 10270-94-7 | 114360-55-3 |
| Purity | 97% | 97% |
| Application | L-peptide synthesis | D-peptide synthesis |
Protecting Group Variants
Alternative protecting groups significantly alter stability and deprotection conditions:
- Z-Dab-OH (Cbz-protected; CAS 62234-40-6): Uses a benzyloxycarbonyl (Cbz) group instead of Boc. Cbz requires harsher hydrogenolysis for removal, limiting its use in acid-sensitive sequences. Purity ≥99% (Aladdin Scientific) .
- Fmoc-protected analog (CAS 161420-87-7): Features a fluorenylmethyloxycarbonyl group, cleavable under basic conditions. Higher molecular weight (340.38 g/mol) and >97.5% HPLC purity make it suitable for solid-phase synthesis .
| Property | Boc-Protected | Cbz-Protected | Fmoc-Protected |
|---|---|---|---|
| Deprotection Condition | Acid (TFA) | Hydrogenolysis | Base (piperidine) |
| Stability | Moderate | Low (sensitive to H₂) | High |
Functional Group Modifications
Structural analogs with additional functional groups exhibit varied reactivity and applications:
- 4-Amino-2-(Boc-amino)-4-oxobutanoic acid (CAS 142847-17-4): Incorporates a 4-oxo group, enhancing its role in ketone-based crosslinking reactions. Molecular formula C₉H₁₆N₂O₅ (MW: 232.24 g/mol) .
- MW: 260.29 g/mol .
Aryl and Heterocyclic Derivatives
Substitutions on the butanoic acid backbone expand utility in medicinal chemistry:
- 2-(Boc-amino)-4-cyclopropylbutanoic acid (CAS 1130803-54-1): Cyclopropyl group improves metabolic stability, useful in prodrug design .
- 4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid (CAS 1031281-07-8): Bromophenyl and thienyl groups enable fluorescence-based tagging (MW: 368.25 g/mol) .
Biological Activity
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-DAB or (S)-4-amino-2-(Boc-amino)butyric acid, is a derivative of 4-amino butanoic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protective group that enhances its stability and solubility in biological systems. The exploration of its biological activity is critical for understanding its potential therapeutic applications, particularly in the fields of cancer treatment and peptide synthesis.
- Molecular Formula : C9H18N2O4
- Molecular Weight : 218.25 g/mol
- CAS Number : 25691-37-6
- InChI Key : MDCPCLPRWLKUIQ-LURJTMIESA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in cancer cell proliferation and as a precursor in peptide synthesis.
- Inhibition of Cancer Cell Growth : Preliminary studies suggest that Boc-DAB may interfere with mitotic processes in cancer cells. For instance, compounds structurally related to Boc-DAB have demonstrated the ability to induce multipolar spindles in centrosome-amplified cancer cells, leading to increased cell death through aberrant cell division .
- Peptide Synthesis : The Boc group serves as a protective moiety that allows for selective reactions during peptide synthesis. This characteristic is particularly advantageous in creating peptides that require precise amino acid sequences for biological activity .
Case Study 1: Inhibition of HSET in Cancer Cells
A study highlighted the role of inhibitors related to Boc-DAB in targeting HSET (KIFC1), a mitotic kinesin essential for the survival of centrosome-amplified cancer cells. The inhibition led to significant increases in multipolarity among treated cells, indicating a promising avenue for therapeutic intervention .
| Compound | IC50 (μM) | Effect on Multipolarity (%) |
|---|---|---|
| Compound 13 | 15 | 10% |
| Compound 32 | 5 | 21% |
Case Study 2: Peptide Synthesis Applications
Research has shown that Boc-DAB derivatives can be effectively utilized in synthesizing bioactive peptides. The protection offered by the Boc group allows for greater control during the coupling reactions, minimizing side reactions and enhancing yield .
Comparative Analysis with Other Amino Acid Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino Butanoic Acid | Structure | Neurotransmitter precursor |
| Boc-DAB | Structure | Cancer cell growth inhibition |
| N-Boc-Lysine | Structure | Peptide synthesis |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality. Deprotection typically occurs under acidic conditions:
-
Trifluoroacetic acid (TFA) : Cleaves the Boc group via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butylene gas .
-
Hydrochloric acid (HCl) : In dioxane or ethyl acetate, HCl (4 M) achieves quantitative deprotection at room temperature.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| TFA | Dichloromethane | 0–25°C | 1–2 hr | Free amine formation |
| HCl (4 M) | Dioxane | RT | 2 hr | Complete deprotection |
Reactivity of the Free Amine
After Boc removal, the primary amine at position 4 participates in nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.
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Alkylation : Forms secondary amines with alkyl halides under basic conditions.
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Schiff base formation : Condenses with aldehydes/ketones in ethanol.
Example Reaction
Carboxylic Acid Reactivity
The carboxylic acid group undergoes standard activation and coupling:
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Esterification : Reacts with alcohols (e.g., methanol) using H₂SO₄ or DCC to form esters.
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Amide bond formation : Activated by EDC/HOBt for peptide coupling with amines.
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Salt formation : Neutralized with bases (NaOH) to produce water-soluble sodium salts .
Activation Methods
| Method | Reagents | Application |
|---|---|---|
| EDC/HOBt | Ethyl carbodiimide/HOBt | Peptide synthesis |
| DCC | Dicyclohexylcarbodiimide | Ester/amide formation |
Stability and Side Reactions
-
Thermal stability : Decomposes above 194°C (melting point) .
-
Side reactions : Over-acylation of the free amine may occur without proper stoichiometric control.
Comparative Reactivity Table
Preparation Methods
Protection-Deprotection Strategies in Solution-Phase Synthesis
The synthesis of this compound typically begins with 2,4-diaminobutanoic acid, a precursor with two primary amine groups. Selective protection of the 2-amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (pH 8–9) in tetrahydrofuran (THF) or dimethylformamide (DMF). The Boc group is introduced regioselectively at the 2-position due to steric and electronic factors, leaving the 4-amino group free for subsequent functionalization. A critical challenge lies in avoiding overprotection; rigorous monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to confirm reaction completion.
Post-protection, the 4-amino group may undergo further modifications, such as acylation or alkylation, depending on the target application. For instance, in peptide nucleic acid (PNA) synthesis, this group serves as a conjugation site for nucleic acid bases. Yield optimization studies indicate that maintaining a reaction temperature of 0–5°C during Boc protection improves selectivity, with reported yields exceeding 85% under controlled conditions.
Solid-Phase Synthesis and Resin-Based Approaches
Solid-phase synthesis offers a robust alternative for generating this compound, particularly in combinatorial chemistry workflows. The Caltech experimental protocol illustrates the use of Boc-β-PAM resin as a solid support, where (R)-2-Fmoc-4-Boc-diaminobutyric acid is coupled stepwise using N,N'-diisopropylethylamine (DIEA) as a base. Key steps include:
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Resin Activation : Boc-β-PAM resin is pre-swollen in DMF and treated with trifluoroacetic acid (TFA) to remove the Boc group, exposing the amine for coupling.
-
Amino Acid Coupling : (R)-2-Fmoc-4-Boc-diaminobutyric acid (10 equivalents) is reacted with the resin-bound amine in DMF at 37°C for 2 hours, facilitated by DIEA.
-
Fmoc Deprotection : Piperidine (20% v/v in DMF) removes the Fmoc group, yielding the Boc-protected intermediate anchored to the resin.
This method achieves high purity (>95%) and is scalable for multi-gram syntheses. Post-cleavage from the resin using methylamine or dimethylaminopropylamine affords the free acid, which is purified via reversed-phase HPLC.
Stereochemical Control and Enantioselective Synthesis
The compound’s stereochemistry is critical for its biological activity. Sigma-Aldrich lists both (R)- and (S)-enantiomers (e.g., CAS 114360-55-3 and 10270-94-7), underscoring the need for chiral resolution or asymmetric synthesis. Enzymatic resolution using acylases or lipases has been explored, though industrial-scale processes favor chiral auxiliary approaches. For example, (R)-2-Fmoc-4-Boc-diaminobutyric acid is synthesized using (R)-2-amino-4-bromobutanoic acid as a starting material, followed by nucleophilic substitution with Boc-protected amines.
Analytical Characterization and Quality Control
Spectroscopic and Chromatographic Methods
Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) reveals characteristic peaks at δ 1.40 (s, 9H, Boc CH₃), δ 3.20–3.50 (m, 2H, CH₂NH₂), and δ 4.10 (t, 1H, CHNHBoc).
Mass Spectrometry : MALDI-TOF-MS analysis confirms the molecular ion at m/z 218.25 [M+H]⁺, consistent with the theoretical mass.
HPLC Purity Assessment : Reverse-phase C18 columns (5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 minutes) achieve baseline separation, with retention times between 12–14 minutes.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant synthesis methods:
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Solution-Phase Protection | 85–90% | >98% | Scalability for industrial production |
| Solid-Phase Synthesis | 70–80% | >95% | Compatibility with automated peptide synthesizers |
| Enzymatic Resolution | 60–65% | >99% | High enantiomeric excess (ee >98%) |
Applications in Peptide and Polyamide Synthesis
This compound is a cornerstone in constructing sequence-specific DNA-binding polyamides. The Caltech group demonstrated its utility in synthesizing hairpin polyamides targeting the HER2/neu promoter, achieving nanomolar binding affinities . The Boc group enhances solubility during solid-phase synthesis, while the free 4-amino group enables post-synthetic modifications, such as fluorophore conjugation or cross-linking.
Q & A
Q. What precautions are necessary when incorporating this compound into microwave-assisted synthesis?
- Methodological Answer: Microwave heating can accelerate racemization or decomposition. Use short reaction times (<5 minutes) and monitor temperature closely (≤50°C). Employ polar solvents (e.g., DMF) to ensure uniform heating. Validate product integrity via chiral HPLC and NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
